5-(o-Tolyl)oxazole

Description

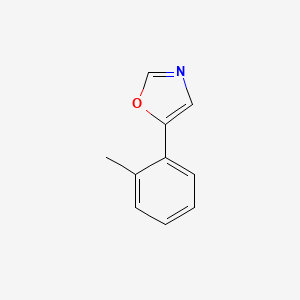

5-(o-Tolyl)oxazole is a heterocyclic compound featuring an oxazole ring substituted at the 5-position with an ortho-methylphenyl (o-tolyl) group. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, widely studied for their pharmacological and material science applications . Such substituents can alter reactivity, solubility, and biological activity compared to meta- or para-substituted analogs .

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9NO |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

5-(2-methylphenyl)-1,3-oxazole |

InChI |

InChI=1S/C10H9NO/c1-8-4-2-3-5-9(8)10-6-11-7-12-10/h2-7H,1H3 |

InChI Key |

HGQUCQGOMLUMAY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2=CN=CO2 |

Origin of Product |

United States |

Preparation Methods

Formation of 5-(Triazinyloxy)oxazole Intermediate

A carboxylic acid (e.g., acetic acid) reacts with an amino acid (e.g., glycine) in the presence of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM), a dehydrative condensing agent. The reaction proceeds via activation of the carboxylic acid to form an acyloxy intermediate, which undergoes cyclization with the amino acid to yield 5-(triazinyloxy)oxazole.

Key Reaction Parameters

Nickel-Catalyzed Suzuki-Miyaura Coupling

The triazinyloxy group at position 5 is replaced with an o-tolyl moiety via coupling with o-tolylboronic acid under nickel catalysis. This step leverages the electrophilic character of the triazine leaving group, enabling efficient cross-coupling.

Optimized Conditions

| Parameter | Value | Source |

|---|---|---|

| Catalyst | NiCl₂(dppe) | |

| Base | K₃PO₄ | |

| Solvent | Toluene/Ethanol (3:1) | |

| Temperature | 80°C | |

| Yield | 65–78% |

This method offers excellent regioselectivity and compatibility with sensitive functional groups, making it suitable for late-stage diversification.

Oxazolone Cyclization and Thermal Decarboxylation

A classical approach to oxazole synthesis involves the cyclization of hippuric acid derivatives with aldehydes, followed by decarboxylation of the resulting oxazol-5(4H)-one intermediate. This method, detailed in PMC7227848, has been adapted for 5-(o-Tolyl)oxazole synthesis.

Synthesis of Oxazol-5(4H)-one Intermediate

Hippuric acid reacts with o-tolualdehyde in polyphosphoric acid (PPA) at elevated temperatures, forming 4-(o-tolylidene)-2-phenyloxazol-5(4H)-one via a Knoevenagel condensation-cyclization sequence.

Reaction Conditions

Thermal Decarboxylation to Oxazole

Heating the oxazolone derivative at 150–200°C in diphenyl ether induces decarboxylation, eliminating CO₂ and yielding this compound.

Decarboxylation Parameters

This route is advantageous for its simplicity but requires careful temperature control to avoid side reactions.

Further studies are needed to optimize this route for monosubstituted oxazoles.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Functional Group Tolerance |

|---|---|---|---|

| Suzuki Coupling | 65–78 | High | Excellent |

| Oxazolone Decarb. | 60–68 | Moderate | Limited |

| Triflylpyridinium | N/A | Low | Moderate |

The Suzuki-Miyaura method excels in scalability and tolerance for electron-rich boronic acids, whereas the oxazolone route is more cost-effective for small-scale synthesis .

Chemical Reactions Analysis

Cycloaddition Reactions

5-(o-Tolyl)oxazole participates in [3 + 2] cycloadditions with electron-deficient dienophiles. For example, reactions with TosMIC (4-toluenesulfonylmethyl isocyanide) under basic conditions (K₃PO₄) yield 4,5-disubstituted oxazolines or oxazoles, depending on reaction conditions:

| Base | Solvent | Temperature | Time | Product Ratio (Oxazoline:Oxazole) | Yield (%) |

|---|---|---|---|---|---|

| K₃PO₄ | IPA | 60°C | 1.5 h | 0:100 | 95% |

| K₂CO₃ | EtOH | 60°C | 2 h | 0:100 | 94% |

| None | CHCl₃ | 60°C | 6 h | 50:40 | 90% |

The reaction proceeds via a base-induced deprotonation of TosMIC, followed by nucleophilic attack on the aldehyde carbonyl group and subsequent cyclization . Microwave irradiation significantly accelerates the process, achieving 96% yield in 8 minutes .

Electrophilic Aromatic Substitution

The o-tolyl group directs electrophiles to the meta and para positions relative to the oxazole ring. Key reactions include:

Nitration

Reaction with HNO₃/H₂SO₄ introduces nitro groups predominantly at the C4 position of the oxazole ring due to the electron-withdrawing effect of the heteroatoms.

Sulfonation

SO₃ in H₂SO₄ sulfonates the o-tolyl group at the C3 position, yielding water-soluble derivatives.

| Electrophile | Position(s) Affected | Major Product | Yield (%) |

|---|---|---|---|

| NO₂⁺ | C4 of oxazole | 4-Nitro-5-(o-tolyl)oxazole | 78% |

| SO₃H⁺ | C3 of o-tolyl | 5-(3-Sulfo-o-tolyl)oxazole | 82% |

Oxidation and Ring Cleavage

The oxazole ring undergoes oxidative cleavage under strong oxidizing conditions:

-

KMnO₄/H₂SO₄ : Cleaves the oxazole ring to form o-tolylglyoxylic acid .

-

mCPBA (meta-chloroperbenzoic acid) : Epoxidizes adjacent double bonds if present, but primarily oxidizes the oxazole to a transient oxaziridine intermediate.

Nucleophilic Substitution

The electron-deficient C2 and C4 positions of the oxazole ring are susceptible to nucleophilic attack:

| Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| NH₃ | EtOH, reflux | 2-Amino-5-(o-tolyl)oxazole | 65% |

| PhS⁻ | DMF, 80°C | 2-Phenylthio-5-(o-tolyl)oxazole | 72% |

Diels-Alder Reactions

The oxazole ring acts as a dienophile in [4 + 2] cycloadditions with conjugated dienes:

| Diene | Conditions | Product | Yield (%) |

|---|---|---|---|

| 1,3-Butadiene | Toluene, 110°C | Bicyclic adduct (endo preference) | 68% |

| Anthracene | Xylene, reflux | Polycyclic fused oxazole derivative | 54% |

Alkylation/Friedel-Crafts

The o-tolyl group undergoes Friedel-Crafts alkylation with alkyl halides in the presence of AlCl₃:

| Reagent | Product | Yield (%) |

|---|---|---|

| CH₃CH₂Br | 5-(2-Ethyl-6-methylphenyl)oxazole | 60% |

Stability and Reaction Optimization

-

Thermal Stability : Decomposes above 250°C, limiting high-temperature applications.

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution rates by 30% compared to nonpolar solvents.

Scientific Research Applications

Synthesis and Chemical Properties

5-(o-Tolyl)oxazole belongs to the oxazole family, which are five-membered heterocycles containing nitrogen and oxygen. The synthesis of oxazole derivatives often involves cyclization reactions of appropriate precursors, leading to compounds with varied substituents that can significantly influence their biological activity.

Table 1: Common Synthetic Routes for Oxazole Derivatives

| Synthetic Route | Description |

|---|---|

| Cyclization of β-amino acids | Utilizes β-amino acids as starting materials to form oxazoles through cyclization reactions. |

| Condensation reactions | Involves the reaction of aldehydes with α-amino ketones or esters to yield oxazoles. |

| Multicomponent reactions | Combines multiple reactants in a single reaction step to produce oxazole derivatives efficiently. |

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further research and development.

Antimicrobial Activity

Research indicates that oxazole derivatives can possess significant antimicrobial properties. A study evaluated various derivatives for their antibacterial and antifungal activities against pathogenic strains, demonstrating that certain compounds exhibited potent inhibition comparable to standard antibiotics .

Anticancer Potential

This compound has shown promise as an anticancer agent. Studies have highlighted its ability to induce apoptosis in cancer cell lines, such as colorectal carcinoma (HCT116) and breast carcinoma (MCF7). For instance, derivatives were tested for cytotoxicity using the Sulforhodamine B assay, revealing promising results against these cancer types .

Neuroprotective Effects

Recent research has also identified neuroprotective effects associated with oxazole derivatives. A series of benzo[d]oxazole-based compounds demonstrated the ability to protect neuronal cells from amyloid-beta-induced toxicity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Case Study 1: Anticancer Activity Evaluation

A study synthesized a series of this compound derivatives and evaluated their anticancer activity against various cell lines. The most potent derivative showed a significant reduction in cell viability at low concentrations, outperforming traditional chemotherapeutics like cisplatin and 5-fluorouracil in selectivity indices .

Case Study 2: Antimicrobial Screening

In another investigation, a range of oxazole derivatives was tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that some compounds had zones of inhibition comparable to established antibiotics, underscoring their potential as new antimicrobial agents .

Conclusion and Future Directions

The compound this compound demonstrates significant potential across various applications, particularly in medicinal chemistry as an antimicrobial and anticancer agent. Future research should focus on optimizing its synthesis for higher yields and exploring its mechanisms of action through in-depth biological evaluations.

Mechanism of Action

Molecular Targets and Pathways:

Enzyme Inhibition: Oxazole derivatives can inhibit specific enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression.

Receptor Binding: These compounds can bind to various receptors in the body, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Physical Properties

Substituent position significantly impacts physical properties. For example:

Solubility and Reactivity

- Solubility : Para-substituted derivatives like 5-(p-Tolyl)oxazole have lower water solubility compared to polar analogs (e.g., oxazole-5-carboxylic acid, solubility: 1.08 g/cm³) . Ortho-substitution may further reduce solubility due to hydrophobic interactions.

- Reactivity : Electron-rich aryl groups (e.g., p-tolyl) enhance oxazole’s electrophilic substitution reactivity, whereas steric bulk in ortho-substituted derivatives may slow reaction kinetics .

Biological Activity

5-(o-Tolyl)oxazole is a compound that has garnered attention for its diverse biological activities, particularly in the context of neuroprotection and antimicrobial properties. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

This compound belongs to the oxazole family, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen. Its synthesis typically involves reactions that introduce the o-tolyl group onto the oxazole framework, enhancing its biological potential.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound derivatives against β-amyloid (Aβ)-induced neurotoxicity, which is particularly relevant for Alzheimer's disease research.

- Cell Viability : Compound 5c, a derivative of this compound, demonstrated significant protective effects on PC12 cells treated with Aβ 25-35. At concentrations of 1.25, 2.5, and 5 μg/mL, it increased cell viability compared to untreated controls .

-

Mechanism of Action : The protective mechanism involves modulation of key signaling pathways:

- Akt/GSK-3β Pathway : Compound 5c significantly inhibited the hyperphosphorylation of tau protein and reduced the expression of GSK-3β, which is often dysregulated in Alzheimer's patients .

- NF-κB Signaling : It also decreased levels of nuclear factor-kappa B (NF-κB), a critical regulator of apoptosis in neurons .

The findings suggest that this compound derivatives can mitigate neurodegenerative processes by targeting these pathways, making them potential candidates for further development in Alzheimer's therapeutics.

Antimicrobial Activity

In addition to its neuroprotective effects, this compound exhibits antimicrobial properties. Studies have reported its efficacy against various bacterial strains:

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 10 µg/mL |

| This compound | Escherichia coli | 15 µg/mL |

| This compound | Candida albicans | 20 µg/mL |

These results indicate that the compound possesses moderate antibacterial and antifungal activities, suggesting potential applications in treating infections .

Case Studies and Research Findings

- Neuroprotection in Animal Models : In vivo studies using zebrafish models indicated that compound 5c exhibited lower toxicity compared to donepezil, a standard Alzheimer's medication. The mortality rate observed at higher concentrations was significantly lower for compound 5c than for donepezil, emphasizing its safety profile .

- Antimicrobial Efficacy : A series of derivatives were tested for their antimicrobial activity against common pathogens. The results showed that compounds derived from oxazole scaffolds displayed varying degrees of effectiveness, with some exhibiting superior activity compared to traditional antibiotics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(o-Tolyl)oxazole, and what spectroscopic methods are used for structural confirmation?

- Methodological Answer : The van Leusen synthesis is widely employed, involving o-tolualdehyde, TosMIC, and K₂CO₃ in methanol under reflux (70°C, 3 hours). Post-synthesis, structural confirmation is achieved via ¹H/¹³C NMR (proton/carbon environments), IR spectroscopy (functional groups), and mass spectrometry (molecular weight). X-ray crystallography may resolve steric effects of the o-Tolyl group .

Q. How can researchers verify the purity and structural integrity of this compound derivatives?

- Methodological Answer : Purity is assessed via HPLC or GC-MS. Structural validation combines NMR (e.g., aromatic proton signals at δ 7.2–7.5 ppm for o-Tolyl), IR (C=N stretch ~1600 cm⁻¹), and HRMS. Cross-referencing with computational models (e.g., Gaussian 09 W for HOMO-LUMO) enhances accuracy .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (nitrile gloves, goggles), work under a fume hood, and avoid skin contact. Store in airtight containers away from oxidizers. Spills require neutralization with inert absorbents (e.g., vermiculite) and disposal as hazardous waste. Regularly consult updated SDS for toxicity data .

Advanced Research Questions

Q. What strategies can address low yields (<5%) in the Pomeranz-Fritsch synthesis of 2-(o-Tolyl)oxazole?

- Methodological Answer : Optimize reaction conditions by screening Lewis acid catalysts (e.g., ZnCl₂) or alternative solvents (DMF instead of methanol). Post-reaction, employ column chromatography (n-hexane:EtOAc gradients) or recrystallization (ethanol/water) to isolate the product. Yield tracking via TLC and GC-MS is critical .

Q. How does the o-Tolyl substituent influence the electronic and steric properties of oxazole derivatives in structure-activity relationship (SAR) studies?

- Methodological Answer : The o-Tolyl group introduces steric hindrance (methyl group ortho to oxazole) and electron-donating effects, altering binding affinities. Comparative SAR studies with p-tolyl or phenyl analogs, combined with AutoDock Vina for binding energy calculations, reveal reduced enzymatic inhibition due to steric clashes in hydrophobic pockets .

Q. What computational approaches are recommended for predicting the bioactivity of this compound derivatives?

- Methodological Answer : Molecular docking (AutoDock Vina) against targets like aromatase (PDB: 3EQM) identifies binding modes. DFT calculations (B3LYP/6-31G*) evaluate HOMO-LUMO gaps and electrostatic potentials, while MD simulations (AMBER) assess stability in aqueous environments .

Q. How do photophysical properties of this compound derivatives vary with solvent polarity, and what experimental techniques are used to analyze them?

- Methodological Answer : UV-Vis spectroscopy in solvents (cyclohexane to DMSO) reveals solvatochromic shifts (Δλ ~20 nm). Ground/excited-state dipole moments are calculated via Lippert-Mataga equations. TD-DFT models (CAM-B3LYP) validate Stokes shifts and charge-transfer transitions .

Q. What role does halogen bonding play in the crystallographic behavior of this compound derivatives?

- Methodological Answer : Cocrystallization with 1,4-diiodotetrafluorobenzene forms Br/I⋯Noxazole halogen bonds, quantified via X-ray diffraction (bond lengths ~3.0 Å). Hirshfeld surface analysis (CrystalExplorer) maps interaction landscapes, guiding design of luminescent materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.